Z-Leu-Tyr-Chloromethylketone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

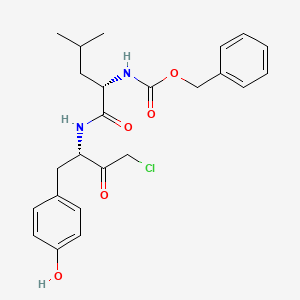

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl N-[(2S)-1-[[(2S)-4-chloro-1-(4-hydroxyphenyl)-3-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29ClN2O5/c1-16(2)12-21(27-24(31)32-15-18-6-4-3-5-7-18)23(30)26-20(22(29)14-25)13-17-8-10-19(28)11-9-17/h3-11,16,20-21,28H,12-15H2,1-2H3,(H,26,30)(H,27,31)/t20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXNJBFCUDNXPPQ-SFTDATJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)CCl)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)CCl)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00972455 | |

| Record name | 2-{[(Benzyloxy)(hydroxy)methylidene]amino}-N-[4-chloro-1-(4-hydroxyphenyl)-3-oxobutan-2-yl]-4-methylpentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00972455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56979-35-2 | |

| Record name | Carbobenzyloxyleucyl-tyrosine chloromethyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056979352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{[(Benzyloxy)(hydroxy)methylidene]amino}-N-[4-chloro-1-(4-hydroxyphenyl)-3-oxobutan-2-yl]-4-methylpentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00972455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Z-Leu-Tyr-Chloromethylketone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Z-Leu-Tyr-chloromethylketone (Z-LY-CMK), a valuable tool in peptide synthesis and pharmaceutical research. This compound serves as an important building block in the development of targeted therapeutics and enzyme inhibitors. This document outlines the probable synthetic route, detailed purification methodologies, and insights into its mechanism of action, supported by structured data and visual diagrams to facilitate understanding and application in a research and development setting.

Synthesis of this compound

The synthesis of this compound typically proceeds through a two-step process starting from the corresponding protected dipeptide, Z-Leu-Tyr-OH. The carboxylic acid is first converted to a diazomethylketone intermediate, which is subsequently treated with hydrochloric acid to yield the final chloromethylketone product.

A plausible synthetic approach involves the coupling of Z-Leu with tyrosine chloromethyl ketone (TCK). TCK can be prepared by the catalytic hydrogenolysis of Z-Tyr-chloromethylketone.[1]

Experimental Protocol: Synthesis

Step 1: Formation of the Diazomethylketone Intermediate

-

Dissolve Z-Leu-Tyr-OH in a suitable anhydrous solvent, such as tetrahydrofuran (THF) or diethyl ether.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a freshly prepared ethereal solution of diazomethane with gentle stirring. The reaction progress can be monitored by the cessation of nitrogen gas evolution.

-

Maintain the reaction at 0°C for an additional 1-2 hours after the addition is complete.

-

Remove the solvent under reduced pressure to obtain the crude Z-Leu-Tyr-diazomethylketone.

Step 2: Conversion to Chloromethylketone

-

Dissolve the crude diazomethylketone from Step 1 in a minimal amount of a suitable anhydrous solvent like diethyl ether.

-

Cool the solution to 0°C.

-

Bubble dry hydrogen chloride (HCl) gas through the solution or add a solution of HCl in an anhydrous solvent (e.g., diethyl ether) dropwise with stirring.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Remove the solvent under reduced pressure to yield the crude this compound.

| Parameter | Value | Reference |

| Starting Material | Z-Leu-Tyr-OH | General Knowledge |

| Reagents | Diazomethane, Hydrogen Chloride | [1] |

| Solvents | Tetrahydrofuran, Diethyl Ether | [1] |

| Reaction Temperature | 0°C | General Knowledge |

| Reported Yield | 33% (for the coupling of Z-Leu and TCK) | [1] |

Table 1: Summary of Synthesis Parameters

Purification of this compound

The primary method for the purification of peptide derivatives like this compound is reversed-phase high-performance liquid chromatography (RP-HPLC). This technique separates compounds based on their hydrophobicity.

Experimental Protocol: Purification by RP-HPLC

-

Column Selection: A C18 stationary phase is commonly used for peptide purification.

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

-

Gradient Elution: A linear gradient from a low to a high percentage of Mobile Phase B is typically employed to elute the compound of interest. The exact gradient will need to be optimized based on the specific column and system used. A shallow gradient often provides better separation for closely eluting impurities.

-

Detection: The elution profile is monitored by UV absorbance, typically at 214 nm and 280 nm.

-

Fraction Collection and Analysis: Fractions containing the purified product are collected, and their purity is assessed by analytical HPLC.

-

Lyophilization: The purified fractions are pooled and lyophilized to obtain the final product as a white powder.

| Parameter | Typical Condition |

| Stationary Phase | C18 Silica |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | Linear, to be optimized |

| Detection Wavelength | 214 nm, 280 nm |

| Final Product Form | Lyophilized Powder |

Table 2: Typical RP-HPLC Purification Parameters

Mechanism of Action and Signaling Pathways

This compound is known to be an inhibitor of several proteases, including E. coli ClpP and calpains.

Inhibition of E. coli ClpP

Z-Leu-Tyr-CMK acts as an irreversible inhibitor of the E. coli ClpP protease. The mechanism involves the covalent modification of the active site residues, specifically Serine-97 and Histidine-122. The chloromethylketone moiety reacts with these nucleophilic residues, forming a stable covalent bond and rendering the enzyme inactive.

Inhibition of Calpain and Associated Signaling

Calpains are a family of calcium-dependent cysteine proteases involved in various cellular processes. Dysregulation of calpain activity is implicated in several neurodegenerative diseases. This compound can inhibit calpain activity, thereby modulating downstream signaling pathways. One such pathway involves the regulation of dendritic protein synthesis mediated by Brain-Derived Neurotrophic Factor (BDNF).

Conclusion

This guide provides a foundational understanding of the synthesis and purification of this compound. While a plausible synthetic route and standard purification techniques are presented, it is crucial for researchers to optimize these protocols for their specific laboratory conditions and available equipment. The provided diagrams of its inhibitory mechanisms offer a visual aid to comprehend its biological activity, paving the way for its effective application in drug discovery and development. Further research to delineate the complete synthesis and purification parameters with quantitative yield and purity data would be a valuable contribution to the scientific community.

References

An In-depth Technical Guide on the Mechanism of Action of Z-Leu-Tyr-Chloromethylketone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-Leu-Tyr-Chloromethylketone (Z-LY-CMK) is a synthetic peptide derivative that functions as an irreversible inhibitor of specific cysteine proteases. This technical guide delineates the core mechanism of action of Z-LY-CMK, focusing on its primary targets, calpains and cathepsins. By covalently modifying the active site of these enzymes, Z-LY-CMK disrupts their proteolytic activity, leading to significant downstream effects on cellular signaling pathways, particularly those involved in apoptosis and the regulation of the tumor suppressor protein p53. This document provides a comprehensive overview of its inhibitory kinetics, detailed experimental protocols for its characterization, and visual representations of the affected signaling cascades to support further research and drug development endeavors.

Core Mechanism of Action: Irreversible Covalent Inhibition

This compound is a peptide-based irreversible inhibitor that specifically targets cysteine proteases. Its mechanism of action is centered around the highly reactive chloromethylketone (CMK) moiety. This functional group acts as an electrophilic "warhead" that forms a stable, covalent thioether bond with the sulfhydryl group of the catalytic cysteine residue within the enzyme's active site. This covalent modification permanently inactivates the enzyme, preventing it from binding to and cleaving its natural substrates.

The peptidic portion of the inhibitor, Z-Leu-Tyr, provides specificity by mimicking the preferred substrate recognition sequence of its target proteases, primarily calpains and cathepsin L. This targeted binding ensures that the inhibitor is positioned correctly within the active site for the subsequent covalent reaction to occur.

Primary Molecular Targets

The inhibitory activity of this compound is predominantly directed towards two key families of cysteine proteases:

-

Calpains: A family of calcium-dependent intracellular cysteine proteases involved in various cellular processes, including signal transduction, cell proliferation, differentiation, and apoptosis.

-

Cathepsins: A group of proteases, primarily found in lysosomes, that play crucial roles in protein degradation, antigen presentation, and apoptosis. This compound shows notable activity against cathepsin L.

Quantitative Inhibitory Data

The potency and specificity of this compound as a protease inhibitor are quantified by its inhibition constant (K_i), the half-maximal inhibitory concentration (IC50), and the second-order rate constant (k_inact/K_i) which is a measure of the efficiency of irreversible inhibition. While specific kinetic data for this compound is not extensively published, data from commercial suppliers and related compounds provide valuable insights.

| Inhibitor | Target Enzyme | Parameter | Value | Reference |

| This compound | Calpain | IC50 | 100 nM | Commercial Supplier Data |

| This compound | Calpain | K_i | 2.89 µM | Commercial Supplier Data |

| Leu-Leu-Phe-CH2Cl | Calpain I | k_inact/K_i | Not specified | Significantly more potent than E-64[1] |

| Leu-Leu-Tyr-CH2Cl | Calpain I | k_inact/K_i | Less potent than Phe derivative[1] |

Signaling Pathways Modulated by this compound

The inhibition of calpains and cathepsin L by this compound has significant consequences for cellular signaling, primarily impacting the p53 tumor suppressor pathway and the intrinsic apoptosis cascade.

Stabilization of the p53 Tumor Suppressor Protein

Calpains are known to be involved in the degradation of the tumor suppressor protein p53. By inhibiting calpain activity, this compound prevents the proteolytic cleavage of p53, leading to its accumulation and stabilization within the cell. This enhanced stability allows p53 to exert its tumor-suppressive functions, including the induction of cell cycle arrest and apoptosis.

Induction of the Intrinsic Apoptotic Pathway

Cathepsin L, when released from the lysosome into the cytosol, can initiate apoptosis by cleaving the pro-apoptotic protein Bid to its truncated form, tBid. tBid then translocates to the mitochondria, where it promotes the release of cytochrome c. Cytochrome c, in turn, activates the caspase cascade, leading to programmed cell death. While this compound inhibits cathepsin L, its overall effect in a cellular context can be pro-apoptotic, primarily through the stabilization of p53, which is a potent inducer of apoptosis. The interplay between these pathways is complex and can be cell-type dependent.

Experimental Protocols

In Vitro Calpain Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of this compound against calpain.

-

Materials:

-

Purified calpain enzyme

-

This compound

-

Calpain substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM CaCl_2, 1 mM DTT

-

96-well black microplate

-

Fluorescence microplate reader

-

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 96-well plate, add the assay buffer.

-

Add the desired concentration of this compound or DMSO (vehicle control) to the wells.

-

Add the purified calpain enzyme to all wells and incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the calpain substrate.

-

Immediately measure the fluorescence intensity (Excitation: ~380 nm, Emission: ~460 nm) at regular intervals.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the IC50 value by plotting the reaction rate against the inhibitor concentration and fitting the data to a dose-response curve. For irreversible inhibitors, determine k_inact and K_i by analyzing the time-dependent inhibition.

-

In Vitro Cathepsin L Inhibition Assay

This protocol outlines a fluorometric assay to measure the inhibition of cathepsin L by this compound.

-

Materials:

-

Recombinant human cathepsin L

-

This compound

-

Cathepsin L substrate (e.g., Z-Phe-Arg-AMC)

-

Assay Buffer: 100 mM sodium acetate, pH 5.5, 5 mM DTT, 1 mM EDTA

-

96-well black microplate

-

Fluorescence microplate reader

-

-

Procedure:

-

Follow steps 1-3 from the calpain inhibition assay protocol.

-

Add recombinant human cathepsin L to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Initiate the reaction by adding the cathepsin L substrate.

-

Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) over time.

-

Calculate the reaction rates and determine the inhibitory parameters (IC50, k_inact, K_i) as described for the calpain assay.

-

Western Blot Analysis of p53 Stabilization

This protocol details the procedure to assess the effect of this compound on p53 protein levels in cultured cells.

-

Materials:

-

Cell line of interest (e.g., a cancer cell line with wild-type p53)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Primary antibody against p53

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Protein electrophoresis and blotting equipment

-

-

Procedure:

-

Culture cells to the desired confluency.

-

Treat the cells with various concentrations of this compound or DMSO for a specified time course.

-

Harvest the cells and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with the primary antibody against p53.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative levels of p53 protein.

-

Experimental Workflow Visualization

Conclusion

This compound serves as a valuable research tool for studying the roles of calpains and cathepsins in various cellular processes. Its ability to irreversibly inhibit these proteases and subsequently modulate key signaling pathways, such as p53-mediated apoptosis, underscores its potential as a lead compound for the development of novel therapeutics, particularly in the context of cancer and other diseases characterized by dysregulated proteolysis. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further investigation into the multifaceted activities of this potent inhibitor.

References

Z-Leu-Tyr-Chloromethylketone: An In-depth Technical Guide for Calpain Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Leu-Tyr-Chloromethylketone (Z-Leu-Tyr-CMK) is a synthetic peptide derivative that serves as an inhibitor of calpains, a family of calcium-dependent, non-lysosomal cysteine proteases. Calpains are implicated in a wide array of cellular processes, including signal transduction, cell proliferation, differentiation, and apoptosis.[1] Dysregulation of calpain activity has been linked to various pathological conditions, making calpain inhibitors like Z-Leu-Tyr-CMK valuable tools for research and potential therapeutic development. This technical guide provides a comprehensive overview of Z-Leu-Tyr-CMK as a calpain inhibitor, including its mechanism of action, quantitative inhibitory data, experimental protocols, and its role in modulating key signaling pathways.

Mechanism of Action

This compound belongs to the class of irreversible peptide chloromethylketone inhibitors. The peptidyl portion of the inhibitor (Leu-Tyr) is designed to mimic the substrate recognition sequence of calpains, directing the inhibitor to the active site of the enzyme. The chloromethylketone moiety then acts as a reactive electrophile, forming a covalent bond with the active site cysteine residue of the calpain. This irreversible alkylation of the catalytic cysteine renders the enzyme inactive.

Quantitative Inhibitory Data

| Inhibitor | Target | IC50 | Ki | Notes | Reference |

| This compound | Calpain | 100 nM | 2.89 µM | Data provided by chemical suppliers, primary source not cited. | [Vendor Data] |

| Z-Leu-Leu-Tyr-Fluoromethylketone (Z-LLY-FMK) | Calpain II | - | k2 = 28900 M⁻¹s⁻¹ | Irreversible inhibitor. Also inhibits Cathepsin L. | [2] |

| Leu-Leu-Phe-Chloromethylketone | Calpain I & II | - | More potent than E-64 | Was found to be a highly effective inactivator of both calpain I and II. | [3] |

Experimental Protocols

While specific protocols detailing the use of this compound are not extensively published, the following are generalized protocols for in vitro and cell-based calpain activity assays that can be adapted for use with this inhibitor.

In Vitro Calpain Activity Assay (Fluorometric)

This protocol is based on the cleavage of a fluorogenic calpain substrate, such as Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC) or Ac-Leu-Leu-Tyr-AFC (Ac-LLY-AFC).

Materials:

-

Purified calpain-1 or calpain-2

-

This compound (stock solution in DMSO)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 1 mM DTT)

-

CaCl₂ solution

-

Fluorogenic calpain substrate (e.g., Suc-LLVY-AMC or Ac-LLY-AFC)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare a dilution series of this compound in Assay Buffer.

-

In the wells of the 96-well plate, add the desired concentration of this compound. Include a vehicle control (DMSO) and a no-enzyme control.

-

Add purified calpain enzyme to each well (except the no-enzyme control).

-

Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the fluorogenic calpain substrate to each well.

-

Immediately place the plate in the fluorometric microplate reader and measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC substrates).

-

Calculate the rate of substrate cleavage (initial velocity) for each condition.

-

Determine the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.

Cell-Based Calpain Activity Assay

This protocol measures calpain activity within cultured cells using a cell-permeable fluorogenic substrate.

Materials:

-

Cultured cells of interest

-

Cell culture medium

-

This compound (stock solution in DMSO)

-

Calpain activator (e.g., ionomycin, thapsigargin)

-

Cell-permeable fluorogenic calpain substrate (e.g., Boc-Leu-Met-CMAC)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (optional)

-

Fluorometric microplate reader or fluorescence microscope

Procedure:

-

Seed cells in a 96-well plate or on coverslips and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours). Include a vehicle control.

-

Induce calpain activity by treating the cells with a calpain activator (e.g., ionomycin).

-

Load the cells with the cell-permeable fluorogenic calpain substrate according to the manufacturer's instructions.

-

Incubate for a sufficient time to allow for substrate cleavage.

-

Measure the fluorescence intensity using a microplate reader or visualize and quantify the fluorescence using a fluorescence microscope.

-

Normalize the fluorescence signal to cell number or total protein concentration.

-

Calculate the percentage of calpain inhibition for each concentration of this compound.

Signaling Pathways and Logical Relationships

Calpains are integral components of numerous signaling pathways, and their inhibition by this compound can have significant downstream effects.

Calpain in Apoptosis Signaling

Calpains are involved in both the initiation and execution phases of apoptosis. They can act both upstream and downstream of caspases, another family of proteases central to apoptosis.

Caption: Calpain's role in apoptosis signaling and its inhibition by Z-Leu-Tyr-CMK.

Calpain can be activated by elevated intracellular calcium levels resulting from apoptotic stimuli.[4] Activated calpain can then directly cleave and activate pro-caspase-7 and pro-caspase-12.[4] Furthermore, calpain can cleave the pro-apoptotic protein Bax, leading to its translocation to the mitochondria and the release of cytochrome c, which in turn activates the caspase cascade.[5] There is also a feedback loop where caspase-3 can cleave and inactivate calpastatin, the endogenous inhibitor of calpain, leading to further calpain activation.[4] Z-Leu-Tyr-CMK, by inhibiting calpain, can block these pro-apoptotic actions.

Calpain in PI3K/Akt and MAPK Signaling

Calpains can modulate key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and MAPK/ERK pathways.

Caption: Modulation of PI3K/Akt and MAPK/ERK pathways by calpain.

Studies have shown that calpains can cleave and inactivate components of the PI3K/Akt pathway, thereby promoting apoptosis.[6][7] Conversely, calpain has also been shown to be an upstream activator of the ERK/MAPK signaling pathway under certain conditions of calcium influx, which can have implications for both cell survival and death.[8][9] By inhibiting calpain, Z-Leu-Tyr-CMK can prevent the degradation of PI3K pathway components and modulate ERK signaling, thereby influencing cell fate decisions.

Synthesis of this compound

The synthesis of peptidyl chloromethylketones like Z-Leu-Tyr-CMK typically involves a multi-step process starting from the corresponding protected amino acids.

Caption: General workflow for the synthesis of this compound.

A general synthetic route involves:

-

Peptide Coupling: The N-terminally protected leucine (Z-Leu-OH) is coupled with the C-terminally protected tyrosine (e.g., H-Tyr-OMe) using standard peptide coupling reagents (e.g., DCC/HOBt or HATU).

-

Deprotection: The C-terminal ester group of the resulting dipeptide (Z-Leu-Tyr-OMe) is saponified to yield the free carboxylic acid (Z-Leu-Tyr-OH).

-

Diazoketone Formation: The protected dipeptide is then reacted with diazomethane to form the corresponding diazoketone intermediate.

-

Chloromethylketone Formation: The diazoketone is subsequently treated with anhydrous HCl to yield the final product, this compound.

Note: The synthesis of diazomethane and its use require specialized equipment and stringent safety precautions due to its toxicity and explosive nature.

Conclusion

This compound is a valuable research tool for investigating the multifaceted roles of calpains in cellular physiology and pathology. Its ability to irreversibly inhibit calpain activity allows for the elucidation of calpain-dependent signaling pathways and cellular processes. While specific quantitative and protocol-based data for this particular inhibitor are somewhat limited in the public domain, the information provided in this guide, based on related compounds and general methodologies, offers a solid foundation for its application in the laboratory. Further research is warranted to fully characterize the inhibitory profile and biological effects of this compound.

References

- 1. Calpain-Mediated Signaling Mechanisms in Neuronal Injury and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Inactivation of calpain I and calpain II by specificity-oriented tripeptidyl chloromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | The role of calcium-calpain pathway in hyperthermia [frontiersin.org]

- 5. Calpain-1 regulates Bax and subsequent Smac-dependent caspase-3 activation in neutrophil apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Phosphoinositide Binding to the Substrate Regulates Susceptibility to Proteolysis by Calpain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Calpain mediates calcium-induced activation of the erk1,2 MAPK pathway and cytoskeletal phosphorylation in neurons: relevance to Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Calpain Mediates Calcium-Induced Activation of the Erk1,2 MAPK Pathway and Cytoskeletal Phosphorylation in Neurons: Relevance to Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

Z-Leu-Tyr-Chloromethylketone: A Technical Guide to Protease Specificity and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Leu-Tyr-Chloromethylketone, also known as Z-LLY-CHN2, is a synthetic peptide derivative that functions as a cell-permeant, irreversible inhibitor of certain proteases. Its unique structure, featuring a chloromethylketone moiety, allows it to covalently modify the active site of target enzymes, leading to their inactivation. This technical guide provides an in-depth overview of the target protease specificity of this compound, detailed experimental protocols for its use, and its application in elucidating cellular signaling pathways.

Target Protease Specificity

Quantitative Data on Inhibitory Potency:

Direct Ki or IC50 values for this compound are not consistently reported across a broad panel of proteases. However, comparative studies of similar tripeptidyl chloromethyl ketones offer a strong indication of its potency and selectivity. One study investigating the inactivation of calpains I and II by a series of Leu-Leu-X-CH2Cl compounds found that the inhibitory potency is influenced by the amino acid at the P1 position (represented by 'X'). The observed order of potency was Phenylalanine (Phe) > Tyrosine (Tyr) > Lysine (Lys)[1]. This suggests that this compound is a potent calpain inhibitor, though slightly less so than its phenylalanine counterpart.

For context, the related calpain inhibitor I (N-Acetyl-Leu-Leu-norleucinal) exhibits a Ki value between 0.12 µM and 0.23 µM for calpain I and is also a potent inhibitor of cathepsin B and L. While this compound is expected to have a similar target profile, its precise inhibitory constants require empirical determination.

Table 1: Qualitative and Comparative Inhibitory Data for this compound and Related Compounds

| Inhibitor | Target Protease(s) | Reported Potency/Activity | Reference |

| This compound (Z-LLY-CHN2) | Calpains | Potent inhibitor; potency at P1: Phe > Tyr > Lys | [1] |

| Cathepsin B | Potential for inhibition, as is common with similar peptide chloromethylketones | [2][3][4] | |

| Chymotrypsin-like proteases | A related compound, Z-Leu-Leu-Tyr-COCHO, shows potent inhibition (Ki = 3.0 nM) | [5] | |

| Calpain Inhibitor I (Ac-Leu-Leu-norleucinal) | Calpain I, Calpain II | Ki = 0.12 - 0.23 µM (for Calpain I) | |

| Cathepsin B, Cathepsin L | Strong inhibitor | ||

| α-chymotrypsin | Weak inhibition | ||

| Trypsin | No inhibition |

Experimental Protocols

In Vitro Calpain Inhibition Assay (Fluorometric)

This protocol describes a method to determine the inhibitory potential of this compound against purified calpain in vitro.

Materials:

-

Purified calpain (e.g., human calpain-1 or calpain-2)

-

This compound

-

Fluorogenic calpain substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC or Ac-LLY-AFC)

-

Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5) containing CaCl2 (e.g., 5 mM) and a reducing agent (e.g., 1 mM DTT)

-

DMSO for dissolving the inhibitor

-

96-well black, clear-bottom microplates

-

Fluorometric microplate reader (Excitation/Emission ≈ 380/460 nm for AMC or 400/505 nm for AFC)

Procedure:

-

Prepare Stock Solutions:

-

Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).

-

Prepare a stock solution of the fluorogenic substrate in DMSO.

-

Reconstitute purified calpain in an appropriate buffer as per the manufacturer's instructions.

-

-

Assay Setup:

-

Prepare serial dilutions of this compound in Assay Buffer. Include a vehicle control (DMSO in Assay Buffer).

-

In a 96-well plate, add the diluted inhibitor solutions.

-

Add the purified calpain enzyme to each well (except for the no-enzyme control).

-

Include a positive control (enzyme without inhibitor) and a negative control (Assay Buffer without enzyme).

-

-

Pre-incubation:

-

Incubate the plate at a controlled temperature (e.g., 37°C) for 15-30 minutes to allow the inhibitor to interact with the enzyme.

-

-

Reaction Initiation:

-

Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.

-

-

Kinetic Measurement:

-

Immediately place the plate in the fluorometric microplate reader.

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Calculate the rate of reaction (increase in fluorescence over time) for each concentration of the inhibitor.

-

Determine the percentage of inhibition relative to the positive control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

To determine the Ki value, the assay should be repeated at different substrate concentrations, and the data can be analyzed using Michaelis-Menten kinetics and appropriate models for irreversible inhibition.

-

Signaling Pathway and Experimental Workflow Visualization

Calpain-Mediated p53 Degradation and Cell Cycle Control

This compound has been instrumental in elucidating the role of calpain in cell cycle progression. Specifically, it has been shown to induce G1 phase arrest by preventing the degradation of the tumor suppressor protein p53 by a calpain-like protease[6][7].

Calpain-p53 Signaling Pathway

Experimental Workflow for Investigating Z-LLY-CHN2's Effect on Cell Cycle:

The following workflow outlines a typical experiment to assess the impact of this compound on the cell cycle.

Cell Cycle Analysis Workflow

Conclusion

This compound is a valuable research tool for studying the roles of calpain and other sensitive proteases in cellular processes. Its ability to inhibit calpain-mediated degradation of key regulatory proteins like p53 makes it particularly useful for investigating cell cycle control and potentially other signaling pathways such as apoptosis. While more comprehensive quantitative data on its protease specificity would be beneficial, the existing information, combined with the detailed experimental protocols provided here, offers a solid foundation for researchers to effectively utilize this inhibitor in their studies. Future work should focus on broad-panel screening to further delineate its selectivity profile and uncover new potential applications in drug discovery and development.

References

- 1. Inactivation of calpain I and calpain II by specificity-oriented tripeptidyl chloromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evidence that inhibition of cathepsin-B contributes to the neuroprotective properties of caspase inhibitor Tyr-Val-Ala-Asp-chloromethyl ketone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The cathepsin B inhibitor z-FA-CMK induces cell death in leukemic T cells via oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Item - Cathepsin B, L, and S cleave and inactivate secretory leucoprotease inhibitor. - Royal College of Surgeons in Ireland - Figshare [repository.rcsi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Inhibition of growth of human TE2 and C-33A cells by the cell-permeant calpain inhibitor benzyloxycarbonyl-Leu-Leu-Tyr diazomethyl ketone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of the growth of WI-38 fibroblasts by benzyloxycarbonyl-Leu-Leu-Tyr diazomethyl ketone: evidence that cleavage of p53 by a calpain-like protease is necessary for G1 to S-phase transition - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of Peptidyl Chloromethyl Ketones

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peptidyl chloromethyl ketones (CMKs) represent a seminal class of irreversible enzyme inhibitors that have been instrumental in the study of protease function and have paved the way for the development of more sophisticated therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, and core principles of peptidyl chloromethyl ketones. It details their mechanism of action, synthesis, and applications in biological research, with a particular focus on their role as inhibitors of serine and cysteine proteases. This guide also presents quantitative inhibition data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows to serve as a valuable resource for researchers in enzymology and drug discovery.

Introduction

The study of proteases, enzymes that catalyze the breakdown of proteins, is fundamental to understanding numerous physiological and pathological processes. A significant breakthrough in this field was the development of affinity labels, which are reactive molecules that mimic the substrate of an enzyme to specifically bind to and inactivate it. Peptidyl chloromethyl ketones are a prominent class of such affinity labels, designed to target specific proteases with high selectivity.

Their story begins in the mid-20th century with the quest for specific inhibitors of chymotrypsin. The landmark development of tosyl-L-phenylalanine chloromethyl ketone (TPCK) demonstrated the potential of combining a peptide-like moiety for specificity with a reactive chloromethyl ketone warhead for irreversible inhibition. This pioneering work opened the door to the rational design of a vast array of peptidyl chloromethyl ketones targeting a wide range of proteases, thereby enabling detailed studies of their structure, function, and biological roles.

Mechanism of Action

Peptidyl chloromethyl ketones are mechanism-based irreversible inhibitors. Their mode of action is a two-step process:

-

Recognition and Binding: The peptide portion of the inhibitor mimics the natural substrate of the target protease. This allows the inhibitor to bind specifically to the active site of the enzyme in a manner similar to the substrate. This recognition is governed by the amino acid sequence of the peptide, which dictates the inhibitor's specificity for a particular protease.

-

Irreversible Alkylation: Once bound to the active site, the electrophilic chloromethyl ketone moiety is positioned in close proximity to a nucleophilic residue within the catalytic machinery of the enzyme.

-

For serine proteases , this is typically a histidine residue in the catalytic triad (e.g., His-57 in chymotrypsin).

-

For cysteine proteases , the target is the active site cysteine residue.

-

The nucleophilic residue attacks the carbon of the chloromethyl group, displacing the chloride ion and forming a stable covalent bond. This alkylation of a critical active site residue leads to the irreversible inactivation of the enzyme.

Quantitative Inhibition Data

The potency of peptidyl chloromethyl ketones as irreversible inhibitors is typically characterized by the second-order rate constant, kinact/Ki, where kinact is the maximal rate of inactivation and Ki is the inhibitor concentration that gives half-maximal inactivation rate. In some cases, IC50 values are also reported, which represent the concentration of inhibitor required to achieve 50% inhibition under specific experimental conditions. The following table summarizes key quantitative data for representative peptidyl chloromethyl ketones.

| Inhibitor | Target Protease | kinact (s-1) | Ki (μM) | kinact/Ki (M-1s-1) | IC50 (μM) | Reference |

| Tosyl-L-phenylalanine chloromethyl ketone (TPCK) | Chymotrypsin | - | - | - | - | [Generic textbook knowledge] |

| MeOSuc-Ala-Ala-Pro-Val-CH2Cl | Proteinase K | - | - | - | ~750 | [1] |

| MeOSuc-Ala-Ala-Ala-Pro-Phe-CH2Cl | Proteinase K | - | - | - | 100 | [1] |

| D-Phe-Pro-Arg-CH2Cl | Thrombin | - | - | - | - | [2] |

| N-α-Tosyl-L-lysine chloromethyl ketone (TLCK) | Trypsin | - | - | - | - | [Generic textbook knowledge] |

| Z-Phe-Ala-CH2Cl | Cathepsin B | - | - | - | - | [Generic textbook knowledge] |

Note: Comprehensive kinetic data for peptidyl chloromethyl ketones is distributed across a wide range of historical literature, and standardized reporting was not always the norm. The data presented here is illustrative. Researchers are encouraged to consult the primary literature for specific experimental conditions.

Experimental Protocols

General Synthesis of a Dipeptidyl Chloromethyl Ketone (e.g., Z-Phe-Ala-CH2Cl)

The synthesis of peptidyl chloromethyl ketones typically involves the preparation of a diazomethyl ketone precursor from an N-protected amino acid or peptide, followed by treatment with HCl.

Step 1: Synthesis of N-benzyloxycarbonyl-L-phenylalanyl-L-alanine (Z-Phe-Ala-OH)

-

Dissolve L-alanine in 1 N NaOH and cool to 0°C in an ice bath.

-

Separately, dissolve N-benzyloxycarbonyl-L-phenylalanine (Z-Phe-OH) in a suitable organic solvent (e.g., tetrahydrofuran).

-

Add the Z-Phe-OH solution dropwise to the L-alanine solution while maintaining the temperature at 0°C and the pH at ~9-10 with the addition of 2 N NaOH.

-

After the addition is complete, allow the mixture to stir at room temperature for several hours or overnight.

-

Acidify the aqueous solution with cold 1 N HCl to pH ~2-3.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the dipeptide, Z-Phe-Ala-OH.

Step 2: Synthesis of the Diazomethyl Ketone (Z-Phe-Ala-CHN2)

Caution: Diazomethane is toxic and explosive. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions.

-

Dissolve the dipeptide (Z-Phe-Ala-OH) in dry tetrahydrofuran and cool to -15°C.

-

Add N-methyl-N-nitroso-p-toluenesulfonamide (Diazald) in ethereal solution to a solution of potassium hydroxide in ethanol at 65°C to generate diazomethane gas.

-

Bubble the generated diazomethane gas through the cooled dipeptide solution.

-

The reaction progress can be monitored by thin-layer chromatography.

-

Once the reaction is complete, carefully quench any excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears.

-

The solvent is then removed under reduced pressure to yield the crude diazomethyl ketone.

Step 3: Synthesis of the Chloromethyl Ketone (Z-Phe-Ala-CH2Cl)

-

Dissolve the crude diazomethyl ketone in a suitable anhydrous solvent such as diethyl ether.

-

Cool the solution to 0°C.

-

Bubble anhydrous hydrogen chloride gas through the solution.

-

The reaction is typically rapid. Monitor for the disappearance of the diazomethyl ketone starting material.

-

Once the reaction is complete, remove the solvent under reduced pressure to obtain the peptidyl chloromethyl ketone product.

-

The product can be purified by crystallization or chromatography.

Enzyme Inhibition Assay Protocol

This protocol describes a general method to determine the rate of irreversible inhibition of a protease by a peptidyl chloromethyl ketone using a chromogenic substrate.

Materials:

-

Purified protease stock solution

-

Peptidyl chloromethyl ketone inhibitor stock solution (in a suitable solvent like DMSO)

-

Chromogenic substrate for the protease

-

Assay buffer (e.g., Tris-HCl or phosphate buffer at the optimal pH for the enzyme)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation:

-

Prepare a series of dilutions of the peptidyl chloromethyl ketone inhibitor in the assay buffer.

-

Prepare a working solution of the protease in the assay buffer.

-

Prepare a working solution of the chromogenic substrate in the assay buffer.

-

-

Assay:

-

To each well of the 96-well microplate, add a defined volume of the protease solution.

-

Add an equal volume of the inhibitor dilution to the wells. Include a control with no inhibitor (add assay buffer instead).

-

Incubate the enzyme and inhibitor mixtures for various time points (e.g., 0, 5, 10, 15, 30 minutes) at a constant temperature (e.g., 25°C or 37°C).

-

At each time point, initiate the enzymatic reaction by adding a defined volume of the chromogenic substrate solution to the wells.

-

Immediately start monitoring the change in absorbance at the appropriate wavelength for the chromogenic substrate using the microplate reader in kinetic mode.

-

-

Data Analysis:

-

For each inhibitor concentration and pre-incubation time, determine the initial rate of the enzymatic reaction (the slope of the absorbance vs. time curve).

-

Plot the natural logarithm of the remaining enzyme activity (or reaction rate) against the pre-incubation time for each inhibitor concentration.

-

The slope of each of these plots will give the apparent first-order rate constant of inactivation (kobs).

-

Plot the kobs values against the inhibitor concentrations.

-

The data can be fitted to the Michaelis-Menten equation for irreversible inhibitors to determine the kinetic parameters kinact and Ki.

-

Mandatory Visualizations

Signaling Pathway: TPCK-mediated Inhibition of the NF-κB Pathway and Induction of Apoptosis

Caption: TPCK inhibits the NF-κB pathway and induces apoptosis.

Experimental Workflow: Irreversible Enzyme Inhibition Assay

Caption: Workflow for determining kinetic parameters of irreversible inhibition.

Logical Relationship: Structure-Activity Relationship of Peptidyl Chloromethyl Ketones

Caption: Structure-activity relationship of peptidyl chloromethyl ketones.

Conclusion

Peptidyl chloromethyl ketones are a cornerstone in the field of enzyme inhibition. Their rational design, based on the substrate specificity of target proteases, provided a powerful tool for elucidating enzyme mechanisms and biological pathways. While their high reactivity has led to the development of alternative warheads, such as fluoromethyl ketones, for in vivo applications, peptidyl chloromethyl ketones remain invaluable reagents in biochemical research. The principles established through the study of these molecules continue to inform the design of novel enzyme inhibitors for therapeutic and research purposes. This guide provides a foundational understanding of these important compounds for both seasoned researchers and newcomers to the field.

References

Z-Leu-Tyr-Chloromethylketone: A Technical Guide to its Role in Apoptosis Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Leu-Tyr-Chloromethylketone (Z-LY-CMK) is a synthetic peptide derivative that functions as an irreversible inhibitor of certain proteases. Primarily recognized as a calpain inhibitor, Z-LY-CMK has emerged as a valuable tool for investigating the intricate signaling pathways that govern apoptosis, or programmed cell death. Dysregulation of apoptosis is a hallmark of numerous diseases, including cancer and neurodegenerative disorders, making the study of its molecular mechanisms a critical area of research. This technical guide provides an in-depth exploration of the role of Z-LY-CMK in apoptosis, focusing on the underlying signaling pathways, quantitative data on its activity, and detailed experimental protocols for its use in a research setting.

Core Mechanism of Action: Inhibition of Calpains

Z-LY-CMK exerts its biological effects primarily through the irreversible inhibition of calpains, a family of calcium-dependent cysteine proteases. Calpains are ubiquitously expressed and play crucial roles in a variety of cellular processes, including signal transduction, cell motility, and apoptosis. The chloromethylketone moiety of Z-LY-CMK forms a covalent bond with the active site cysteine residue of calpains, thereby inactivating the enzyme.

Quantitative Data on Calpain Inhibition

The inhibitory potency of Z-LY-CMK against specific calpain isoforms is a key parameter for its application in research.

| Inhibitor | Target | IC50 | Reference |

| This compound | Calpain 2 | < 3 µM | [1] |

| This compound | Calpain 9 | < 3 µM | [1] |

Role in Apoptosis Signaling Pathways

Calpains are implicated in both the initiation and execution phases of apoptosis. By inhibiting calpain activity, Z-LY-CMK provides a means to dissect their specific contributions to these pathways.

The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway of apoptosis is initiated by intracellular stress signals, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of pro-apoptotic factors, most notably cytochrome c. Calpains can influence this pathway at multiple points.

One of the key substrates of calpain in this pathway is the pro-apoptotic Bcl-2 family member, Bid. Cleavage of Bid by calpain generates a truncated form, tBid, which translocates to the mitochondria and promotes the oligomerization of Bax and Bak, leading to MOMP and subsequent cytochrome c release. By inhibiting calpain, Z-LY-CMK can prevent the cleavage of Bid, thereby blocking a critical step in the amplification of the apoptotic signal.

References

Structural Analysis of Z-Leu-Tyr-Chloromethylketone Binding to Calpain: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calpains are a family of intracellular, non-lysosomal cysteine proteases that play crucial roles in a variety of cellular processes, including signal transduction, cell proliferation, differentiation, and apoptosis.[1][2] Their activity is tightly regulated by calcium ions.[1][2] Dysregulation of calpain activity has been implicated in a range of pathological conditions such as neurodegenerative diseases, muscular dystrophy, and cancer, making them an attractive target for therapeutic intervention.

This technical guide provides a detailed examination of the structural basis of calpain inhibition by Z-Leu-Tyr-chloromethylketone (Z-Leu-Tyr-CMK), a peptide-based irreversible inhibitor. While a specific co-crystal structure of calpain with Z-Leu-Tyr-CMK is not publicly available, this document synthesizes information from studies on closely related inhibitors and the known structure of the calpain active site to provide a comprehensive understanding of the binding mechanism. We will delve into the structural features of calpain, the mechanism of covalent inhibition by chloromethyl ketones, present available quantitative binding data for similar inhibitors, and provide detailed experimental protocols for studying such interactions.

The Structural Landscape of Calpain

Calpains are heterodimers composed of a large catalytic subunit (80 kDa) and a smaller regulatory subunit (30 kDa). The catalytic subunit is organized into four domains (D-I to D-IV), while the regulatory subunit has two domains (D-V and D-VI). The active site is located in a cleft between domains D-I and D-II of the large subunit and contains a catalytic triad of Cysteine (Cys), Histidine (His), and Asparagine (Asn) residues.[1][2]

Calcium binding to the EF-hand motifs in both subunits induces conformational changes that are essential for activating the enzyme.[1][2] In the absence of calcium, the catalytic triad is not properly aligned for catalysis, rendering the enzyme inactive. The binding of calcium ions leads to a reorientation of the domains, bringing the catalytic residues into the correct conformation for substrate binding and cleavage.

The Calpain Active Site

The active site of calpain is a relatively shallow groove on the surface of the enzyme. The specificity of calpain for its substrates and inhibitors is largely determined by the interactions within this active site. The S-subsites of the active site accommodate the side chains of the peptide substrate or inhibitor. Calpains typically show a preference for hydrophobic residues, particularly Leucine, at the P2 position of the substrate.[2]

Crystal structures of calpain in complex with inhibitors such as leupeptin and E-64 have provided valuable insights into the architecture of the active site and the mode of inhibitor binding.[1] These structures reveal how the inhibitor backbone forms hydrogen bonds with the enzyme and how the side chains fit into the S-subsites.

Mechanism of Covalent Inhibition by this compound

This compound is a classic example of an affinity label or mechanism-based irreversible inhibitor. Its peptide backbone (Leu-Tyr) is designed to mimic a natural substrate, directing the inhibitor to the active site of calpain. The chloromethylketone (CMK) moiety acts as a reactive "warhead."

The inhibition mechanism proceeds in two steps:

-

Reversible Binding: The inhibitor first binds non-covalently to the calpain active site in a substrate-like manner. The Leu and Tyr residues of Z-Leu-Tyr-CMK are expected to occupy the S2 and S1 subsites, respectively.

-

Irreversible Covalent Modification: Following initial binding, the catalytic Cysteine residue of calpain performs a nucleophilic attack on the carbon atom of the chloromethylketone. This results in the formation of a stable thioether bond and the displacement of the chlorine atom. This covalent modification permanently inactivates the enzyme.

The diagram below illustrates the proposed mechanism of inhibition.

Caption: Proposed mechanism of calpain inhibition by this compound.

Quantitative Analysis of Inhibition

| Inhibitor | Target Enzyme | Inactivation Rate (k_obs/[I]) (M⁻¹s⁻¹) | Relative Potency vs. E-64 |

| Leu-Leu-Phe-CH2Cl | Calpain I | Not explicitly stated, but 18.3x more effective than E-64 | 18.3 |

| Leu-Leu-Phe-CH2Cl | Calpain II | Not explicitly stated, but 16.6x more effective than E-64 | 16.6 |

| Leu-Leu-Tyr-CH2Cl | Calpain I/II | Potency order: Phe > Tyr > Lys | Lower than Phe derivative |

| E-64 | Calpain I/II | - | 1.0 |

Data adapted from a study on specificity-oriented tripeptidyl chloromethyl ketones.[3]

The data indicate that tripeptidyl chloromethyl ketones are potent inactivators of calpains, with their effectiveness being significantly influenced by the nature of the amino acid at the P1 position.[3] The Leu-Leu-Phe-CH2Cl was found to be a particularly strong inactivator.[3] It is expected that Z-Leu-Tyr-CMK would exhibit a similar high potency.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of calpain inhibition by this compound.

Calpain Purification

A common method for purifying calpains from animal tissues involves several chromatography steps.

Caption: A typical workflow for the purification of calpain from tissue sources.

Protocol:

-

Homogenization: Homogenize fresh or frozen tissue in a buffer containing EDTA and a reducing agent to chelate calcium and protect the thiol groups.

-

Clarification: Centrifuge the homogenate at high speed to remove cellular debris.

-

Anion-Exchange Chromatography: Load the supernatant onto a DEAE-Sephacel column and elute with a salt gradient.

-

Hydrophobic Interaction Chromatography: Apply the calpain-containing fractions to a Phenyl-Sepharose column and elute with a decreasing salt gradient.

-

Gel Filtration Chromatography: Further purify the active fractions on a Sephacryl S-300 column to separate calpain from other proteins based on size.

-

Purity Assessment: Analyze the purity of the final preparation by SDS-PAGE.

Calpain Activity Assay

Calpain activity can be measured using a fluorometric assay based on the cleavage of a specific substrate.[4][5]

Materials:

-

Purified calpain

-

This compound (or other inhibitor)

-

Assay Buffer: e.g., 20 mM Tris-HCl, pH 7.5, 10 mM CaCl2, 1 mM DTT

-

Fluorogenic Substrate: e.g., N-Succinyl-Leu-Tyr-7-amido-4-methylcoumarin (Suc-Leu-Tyr-AMC)

-

96-well black microplate

-

Fluorescence plate reader

Protocol:

-

Enzyme Preparation: Dilute the purified calpain in assay buffer to the desired concentration.

-

Inhibitor Preparation: Prepare a stock solution of Z-Leu-Tyr-CMK in a suitable solvent (e.g., DMSO) and make serial dilutions.

-

Assay Reaction:

-

To each well of the microplate, add the assay buffer.

-

Add the inhibitor at various concentrations.

-

Add the calpain solution and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic substrate.

-

-

Fluorescence Measurement: Monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex: 380 nm, Em: 460 nm for AMC).

-

Data Analysis: Calculate the initial rate of the reaction for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration. For irreversible inhibitors, the inactivation rate constant (k_inact) and the dissociation constant (K_i) can be determined by analyzing the time-dependent loss of enzyme activity.

Co-crystallization of Calpain with Inhibitors

Obtaining high-quality crystals of the calpain-inhibitor complex is crucial for X-ray crystallographic analysis. While specific conditions for Z-Leu-Tyr-CMK are not published, a general protocol for co-crystallizing calpain with peptide-based inhibitors can be adapted.

Caption: A general workflow for the co-crystallization of calpain with an inhibitor.

Protocol:

-

Complex Formation: Mix purified calpain with a molar excess of Z-Leu-Tyr-CMK and incubate to ensure complete covalent modification of the active site.

-

Concentration: Concentrate the protein-inhibitor complex to a suitable concentration for crystallization (typically 5-15 mg/mL).

-

Crystallization Screening: Use sparse-matrix screening kits to test a wide range of crystallization conditions (precipitants, pH, salts, and additives) using vapor diffusion methods (sitting or hanging drop).

-

Optimization: Once initial crystal hits are identified, optimize the crystallization conditions by fine-tuning the concentrations of the precipitant, protein, and other components to obtain diffraction-quality crystals.

-

X-ray Data Collection: Flash-cool the crystals in a cryoprotectant and collect X-ray diffraction data at a synchrotron source.

-

Structure Determination: Process the diffraction data and solve the crystal structure using molecular replacement with a known calpain structure as a search model. Refine the model to fit the electron density map, including the covalently bound inhibitor.

Conclusion

This compound is a potent irreversible inhibitor of calpain, targeting the active site cysteine through a covalent modification mechanism. While a specific crystal structure of the complex is not yet available, structural data from calpain bound to other inhibitors, coupled with kinetic data for similar chloromethyl ketones, provides a robust model for its binding and mechanism of action. The experimental protocols outlined in this guide offer a framework for researchers to further investigate the structural and functional aspects of calpain inhibition by this and other related compounds, aiding in the rational design of novel and more specific calpain inhibitors for therapeutic applications.

References

- 1. Structures of human calpain-3 protease core with and without bound inhibitor reveal mechanisms of calpain activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystal structure of calpain reveals the structural basis for Ca2+‐dependent protease activity and a novel mode of enzyme activation | The EMBO Journal [link.springer.com]

- 3. Inactivation of calpain I and calpain II by specificity-oriented tripeptidyl chloromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. abcam.com [abcam.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

In Vitro Characterization of Z-Leu-Tyr-Chloromethylketone Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of Z-Leu-Tyr-Chloromethylketone (Z-LY-CMK), a peptide-based irreversible inhibitor. This document details its mechanism of action, target proteases, and methodologies for assessing its inhibitory activity. It is designed to equip researchers with the necessary information to effectively utilize Z-LY-CMK as a tool in drug discovery and biomedical research.

Introduction

This compound is a synthetic peptide derivative that belongs to the class of chloromethylketone protease inhibitors. These compounds are known to form covalent bonds with the active site of target proteases, leading to irreversible inhibition. Z-LY-CMK has been identified as an inhibitor of several key proteases, making it a valuable tool for studying their physiological and pathological roles.

Mechanism of Action

Z-LY-CMK acts as an irreversible inhibitor. The chloromethylketone moiety is an electrophilic group that is susceptible to nucleophilic attack by amino acid residues in the active site of target proteases. For serine proteases, the inhibitor covalently binds to the catalytic serine and histidine residues. A crystal structure of Z-LY-CMK bound to E. coli ClpP shows the inhibitor forming a covalent linkage with Ser97 and His122, mimicking a tetrahedral intermediate state of peptide cleavage[1]. This covalent modification permanently inactivates the enzyme.

Target Proteases and Inhibitory Activity

Z-LY-CMK has been shown to inhibit at least two key proteases: E. coli Caseinolytic protease P (ClpP) and Calpain.

Quantitative Data on Inhibitory Activity

The following table summarizes the available quantitative data for the inhibitory activity of this compound against its known targets.

| Target Protease | Organism/Tissue | Inhibitory Parameter | Value | Reference |

| Calpain 2 | Not Specified | IC50 | < 3 µM | [2] |

| Calpain 9 | Not Specified | IC50 | < 3 µM | [2] |

| ClpP | Escherichia coli | - | Covalent Inhibitor | [1][3] |

Note: The IC50 values for calpain are sourced from a commercial supplier and should be independently verified.

Experimental Protocols

This section provides detailed methodologies for the in vitro characterization of Z-LY-CMK activity against its primary targets.

In Vitro Inhibition of ClpP Activity

This protocol is designed to assess the inhibitory potential of Z-LY-CMK against E. coli ClpP using a fluorometric assay.

Materials:

-

Purified recombinant E. coli ClpP

-

This compound (Z-LY-CMK)

-

N-succinyl-Leu-Tyr-7-amino-4-methylcoumarin (Suc-LY-AMC) fluorogenic substrate

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 20 mM MgCl2, 1 mM DTT

-

ATP solution (100 mM)

-

ClpX (optional, for studying the ClpXP complex)

-

96-well black microplates

-

Fluorometric microplate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of Z-LY-CMK in DMSO.

-

Prepare a stock solution of Suc-LY-AMC in DMSO.

-

Prepare working solutions of ClpP and Z-LY-CMK in Assay Buffer.

-

-

Assay Setup:

-

In a 96-well plate, add 50 µL of Assay Buffer to all wells.

-

Add 10 µL of various concentrations of Z-LY-CMK to the test wells. Add 10 µL of DMSO to the control wells.

-

Add 20 µL of ClpP solution to all wells.

-

If studying the ClpXP complex, add ClpX and ATP (final concentration 4 mM) to the wells.

-

Incubate the plate at 37°C for 15-30 minutes to allow for inhibitor binding.

-

-

Initiation of Reaction:

-

Add 20 µL of Suc-LY-AMC substrate to all wells to initiate the reaction.

-

-

Measurement:

-

Immediately begin monitoring the fluorescence intensity every 1-2 minutes for 30-60 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curves.

-

Plot the percentage of inhibition versus the logarithm of the Z-LY-CMK concentration to determine the IC50 value.

-

In Vitro Inhibition of Calpain Activity

This protocol outlines a fluorometric assay to determine the inhibitory effect of Z-LY-CMK on calpain activity.[4][5]

Materials:

-

Purified calpain (e.g., from porcine erythrocytes)

-

This compound (Z-LY-CMK)

-

Calpain substrate Ac-LLY-AFC (Acetyl-Leu-Leu-Tyr-7-amino-4-trifluoromethylcoumarin) or Suc-Leu-Tyr-AMC

-

Extraction Buffer: 20 mM HEPES, pH 7.4, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, with protease inhibitors (excluding calpain inhibitors)

-

Reaction Buffer (10X): 200 mM HEPES, pH 7.4, 1 M NaCl, 100 mM CaCl2, 100 mM DTT

-

96-well black microplates

-

Fluorometric microplate reader (Excitation: 400 nm, Emission: 505 nm for AFC; Excitation: 380 nm, Emission: 460 nm for AMC)

Procedure:

-

Sample Preparation (from cell culture):

-

Harvest 1-2 x 10⁶ cells and wash with cold PBS.

-

Resuspend the cell pellet in 100 µL of ice-cold Extraction Buffer.

-

Incubate on ice for 20 minutes with occasional vortexing.

-

Centrifuge at 10,000 x g for 5 minutes at 4°C.

-

Collect the supernatant (cytosolic extract) and determine the protein concentration.

-

-

Assay Setup:

-

In a 96-well plate, add 50-200 µg of cell lysate or an appropriate amount of purified calpain in a final volume of 85 µL with Extraction Buffer.

-

Add 5 µL of various concentrations of Z-LY-CMK to the test wells. Add 5 µL of DMSO to the control wells.

-

Add 10 µL of 10X Reaction Buffer to all wells.

-

Incubate at 37°C for 10 minutes.

-

-

Initiation of Reaction:

-

Add 5 µL of the calpain substrate (Ac-LLY-AFC or Suc-Leu-Tyr-AMC) to all wells.

-

-

Measurement:

-

Incubate the plate at 37°C for 1 hour, protected from light.

-

Measure the fluorescence intensity using a microplate reader.

-

-

Data Analysis:

-

Subtract the background fluorescence (wells with no enzyme).

-

Calculate the percentage of inhibition for each Z-LY-CMK concentration and determine the IC50 value.

-

Visualization of Workflows and Pathways

Experimental Workflow for Enzyme Inhibition Assay

Caption: Workflow for in vitro enzyme inhibition assay of Z-LY-CMK.

Potential Cellular Signaling Pathway: Induction of Apoptosis

Based on studies with related compounds, Z-LY-CMK may induce apoptosis through oxidative stress.[6][7]

Caption: Putative signaling pathway for Z-LY-CMK-induced apoptosis.

Potential Cellular Signaling Pathway: Cell Cycle Regulation

Inhibition of calpain by similar compounds suggests a role for Z-LY-CMK in cell cycle control via p53 stabilization.[8]

Caption: Proposed mechanism of Z-LY-CMK-mediated cell cycle arrest.

Conclusion

This compound is a potent, irreversible inhibitor of ClpP and calpain. This guide provides the foundational knowledge and detailed protocols for its in vitro characterization. The presented information on its mechanism, target activity, and potential cellular effects will aid researchers in designing experiments to further elucidate the roles of these proteases in health and disease, and to explore the therapeutic potential of targeting these enzymes. It is recommended that researchers independently verify the quantitative data and optimize the provided protocols for their specific experimental systems.

References

- 1. Crystal structure at 1.9A of E. coli ClpP with a peptide covalently bound at the active site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. targetmol.cn [targetmol.cn]

- 3. ClpP Protease, a Promising Antimicrobial Target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. abcam.com [abcam.com]

- 5. abcam.com [abcam.com]

- 6. The aminopeptidase inhibitor, z-L-CMK, is toxic and induces cell death in Jurkat T cells through oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of the growth of WI-38 fibroblasts by benzyloxycarbonyl-Leu-Leu-Tyr diazomethyl ketone: evidence that cleavage of p53 by a calpain-like protease is necessary for G1 to S-phase transition - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Z-Leu-Tyr-Chloromethylketone Calpain Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calpains are a family of calcium-dependent cysteine proteases that play crucial roles in a variety of cellular processes, including signal transduction, cell motility, and apoptosis.[1][2] Dysregulation of calpain activity is implicated in numerous pathological conditions such as neurodegenerative diseases, ischemic injury, and muscular dystrophy. This makes calpains attractive therapeutic targets. Z-Leu-Tyr-Chloromethylketone (Z-LY-CMK) is a peptide-based irreversible inhibitor that targets the active site of calpains. This document provides a detailed protocol for an in vitro fluorometric assay to determine the inhibitory activity of Z-LY-CMK on calpain.

Introduction

Calpains exist as inactive proenzymes in the cytosol and are activated by an increase in intracellular calcium levels.[3] Once activated, calpains cleave a wide range of substrate proteins, leading to modulation of their function.[4] The proteolytic activity of calpains is tightly regulated by the endogenous inhibitor, calpastatin.[3][5] The chloromethylketone moiety of Z-LY-CMK acts as a warhead that irreversibly alkylates the active site cysteine residue of calpain, thereby inactivating the enzyme.[6] This application note details a robust and sensitive fluorometric assay for quantifying calpain inhibition by Z-LY-CMK. The assay utilizes a fluorogenic calpain substrate, which upon cleavage by active calpain, releases a fluorescent molecule that can be measured.

Data Presentation

The inhibitory potential of this compound and related peptide inhibitors against calpains is summarized in the table below. It is important to note that the specific IC50 value for this compound can vary depending on the calpain isoform and the specific assay conditions.

| Inhibitor | Target | IC50 / Kᵢ | Assay Conditions |

| This compound (Calpain Inhibitor 1) | Calpain 2 and Calpain 9 | < 3 µM | Not specified |

| Leu-Leu-Phe-CH₂Cl | Calpain I and II | Strongest inactivator in a comparative study | Dose for 50% inactivation |

| Ac-Leu-Leu-Norleucinal (ALLN) | Calpain I & II | Kᵢ: 0.12 - 0.23 µM | Purified enzyme |

| Calpeptin | Calpain I and II | Potent inhibitor | Widely used, also inhibits cathepsins |

| PD150606 | Calpain | Selective inhibitor | Non-competitive mechanism |

Note: Data for this compound is based on supplier information and may not be from peer-reviewed sources. Researchers should perform their own dose-response experiments to determine the precise IC50 under their specific experimental conditions.

Experimental Protocols

In Vitro Fluorometric Calpain Inhibition Assay

This protocol describes a method for measuring the inhibition of purified calpain by this compound using a fluorogenic substrate.

Materials:

-

Purified calpain enzyme (e.g., human calpain-1 or calpain-2)

-

This compound (Z-LY-CMK)

-

Fluorogenic calpain substrate (e.g., N-Succinyl-Leu-Tyr-7-Amido-4-methylcoumarin (Suc-Leu-Tyr-AMC) or Ac-LLY-AFC)

-

Assay Buffer (e.g., 50 mM HEPES, 50 mM NaCl, 1 mM EDTA, 1 mM EGTA, 5 mM DTT, pH 7.4)

-

Activation Buffer (Assay Buffer supplemented with CaCl₂, final concentration 5 mM)

-

DMSO (for dissolving the inhibitor)

-

96-well black, clear-bottom microplate

-

Fluorometric microplate reader with excitation at ~360-400 nm and emission at ~440-505 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of Z-LY-CMK in DMSO (e.g., 10 mM).

-

Prepare a series of dilutions of the Z-LY-CMK stock solution in Assay Buffer to achieve the desired final concentrations for the inhibition curve.

-

Dilute the purified calpain enzyme in Assay Buffer to the desired working concentration.

-

Prepare the fluorogenic substrate solution in Assay Buffer according to the manufacturer's recommendations.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well:

-

Test wells: A small volume of the diluted Z-LY-CMK solutions.

-

Positive control (no inhibitor): An equivalent volume of Assay Buffer containing DMSO (vehicle control).

-

Negative control (no enzyme): An equivalent volume of Assay Buffer.

-

-

Add the diluted calpain enzyme solution to all wells except the negative control wells.

-

Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding the Activation Buffer followed immediately by the fluorogenic substrate solution to all wells.

-

Immediately place the plate in the fluorometric microplate reader.

-

Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes at 37°C.

-

-

Data Analysis:

-

Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

-

Subtract the rate of the negative control (no enzyme) from all other rates to correct for background fluorescence.

-

Calculate the percentage of calpain inhibition for each Z-LY-CMK concentration compared to the positive control (no inhibitor).

-

Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

-

Mandatory Visualizations

References

- 1. Calpain signaling: from biology to therapeutic opportunities in neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The pathogenic activation of calpain: a marker and mediator of cellular toxicity and disease states - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Calcium-bound structure of calpain and its mechanism of inhibition by calpastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Structure-function relationships in calpains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Preparing Z-Leu-Tyr-Chloromethylketone Stock Solution in DMSO: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation, storage, and use of Z-Leu-Tyr-Chloromethylketone (Z-LY-CMK) stock solutions in dimethyl sulfoxide (DMSO). Z-LY-CMK is a synthetic peptide derivative that acts as an irreversible inhibitor of certain proteases, most notably calpains.[1][2] Its utility in studying cellular processes such as apoptosis and cell signaling makes it a valuable tool in drug discovery and development.[2]

Product Information

Chemical Properties

| Property | Value |

| IUPAC Name | Benzyl N-[(2S)-1-[[(2S)-1-chloro-3-(4-hydroxyphenyl)propan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate |

| Molecular Formula | C₂₄H₂₉ClN₂O₅ |

| Molecular Weight | 460.96 g/mol |

| CAS Number | 56979-35-2 |

| Appearance | White to off-white powder |

| Purity | ≥95% |

Solubility and Storage

| Parameter | Recommendation |

| Solvent | DMSO (Dimethyl Sulfoxide) |

| Solubility in DMSO | Estimated to be ≥ 20 mM. It is recommended to start with a concentration of 10 mM. |

| Storage of Solid | 2-8°C |

| Storage of Stock Solution | Aliquot and store at -20°C for short-term (≤ 1 month) or -80°C for long-term (≤ 6 months). Avoid repeated freeze-thaw cycles. |

Mechanism of Action and Signaling Pathway

This compound is an irreversible inhibitor of calpains, a family of calcium-dependent cysteine proteases. The chloromethylketone moiety forms a covalent bond with the active site cysteine residue of the protease, leading to its inactivation.